2-Butanone, 3-(phenylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
13023-53-5 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
InChI Key |
NLDFYTXSKOMASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Butanone, 3 Phenylthio
Reaction Pathways of Thioether-Containing Carbonyl Compounds
The reactivity of thioether-containing carbonyl compounds like 2-Butanone (B6335102), 3-(phenylthio)- is governed by the interplay between the sulfur atom and the carbonyl group. This interaction facilitates a variety of reaction pathways, including those that proceed through radical intermediates and those involving electrophilic or nucleophilic activation of the sulfur moiety.
Radical Intermediates in Transformations of Phenylthio-Ketones
Photochemical reactions provide a fertile ground for the generation of radical intermediates from phenylthio-ketones. Visible-light-induced processes, often in the presence of a photocatalyst, can initiate single-electron transfer (SET) events. acs.orgrsc.org For instance, the excitation of a photocatalyst can lead to the formation of a radical ion pair, which can then undergo fragmentation or further reaction. mdpi.com In the context of phenylthio-ketones, this can result in the formation of a phenylthio radical (PhS•) and a ketyl radical. nih.gov
The generated phenylthio radical can participate in various subsequent reactions, including addition to unsaturated systems. mdpi.com Mechanistic studies involving the use of radical traps like TEMPO or BHT have provided evidence for the involvement of such radical pathways. mdpi.com Furthermore, computational studies, including density functional theory (DFT) calculations, have been employed to understand the energetics and feasibility of these radical-mediated transformations. fu-berlin.de
Electrophilic and Nucleophilic Activation of the Sulfur Moiety
The sulfur atom in 2-Butanone, 3-(phenylthio)- can act as either a nucleophile or be activated to become an electrophilic center.
Nucleophilic Activation: The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile. In the presence of a suitable electrophile, the sulfur can attack, initiating a reaction cascade. For instance, in Lewis acid-mediated reactions, the carbonyl oxygen can coordinate with the Lewis acid, enhancing the electrophilicity of the carbonyl carbon and potentially facilitating an intramolecular attack by the sulfur atom. diva-portal.org The nucleophilicity of the sulfur can also be harnessed in addition reactions to activated multiple bonds. acs.org
Electrophilic Activation: Conversely, the sulfur atom can be rendered electrophilic. This is often achieved by oxidation of the thioether to a sulfoxide (B87167) or sulfone, or by reaction with an electrophilic reagent. For example, treatment with reagents like sulfuryl chloride can lead to the formation of α-chloro β-oxo sulfenyl chlorides, which are precursors to highly reactive α-oxo thioketones. znaturforsch.com Transition metal catalysts, such as those based on rhodium, can also activate sulfur for subsequent C-S bond formation reactions. sorbonne-universite.fr
Stereochemical Control and Diastereoselectivity in Thioether-Mediated Reactions
Reactions involving chiral centers, such as the one present in 2-Butanone, 3-(phenylthio)-, often exhibit stereoselectivity. The stereochemical outcome of these reactions is influenced by a combination of steric and electronic factors, and can often be rationalized using established models like the Felkin-Anh or chelation-control models. nih.gov
In nucleophilic additions to the carbonyl group of α-phenylthio ketones, the stereochemistry of the newly formed stereocenter is dictated by the direction of nucleophilic attack. For instance, the addition of organometallic reagents to α-phenylthio ketones can proceed with good to excellent diastereoselectivity. researchgate.net The presence of the bulky phenylthio group can effectively block one face of the carbonyl, directing the incoming nucleophile to the opposite face. nih.gov
The nature of the nucleophile and the reaction conditions play a crucial role in determining the level of diastereoselectivity. Highly reactive nucleophiles, such as Grignard reagents, may react so rapidly that the product distribution reflects the ground-state conformational populations of the ketone rather than the relative energies of the transition states. nih.gov In contrast, thermodynamically controlled reactions, where the initial addition is reversible, can lead to high diastereoselectivity by favoring the formation of the most stable diastereomeric product. cas.cn
The use of chiral auxiliaries or catalysts can also exert significant stereochemical control. researchgate.netacs.org For example, chiral phosphine (B1218219) oxides have been shown to catalyze enantioselective aldol (B89426) reactions of carbonyl compounds. researchgate.net
Rearrangement Mechanisms Pertinent to Phenylthio-Containing Butanones
Phenylthio-containing butanones can undergo a variety of rearrangement reactions, often driven by the formation of more stable intermediates or products. These rearrangements can involve the migration of the phenylthio group itself or proceed through cycloaddition and cycloreversion pathways.
Phenylthio Migration Phenomena
The migration of a phenylthio group is a well-documented phenomenon in organic synthesis. rsc.orgijpras.com These migrations can occur through various mechanisms, including znaturforsch.comd-nb.info- and znaturforsch.comnih.gov-shifts. Acid-catalyzed dehydration of 2-hydroxyalkyl phenyl sulfides, which can be prepared from the corresponding 2-(phenylthio)-ketones, can induce a znaturforsch.comd-nb.info-phenylthio migration to form allyl phenyl sulfides. rsc.org Subsequent light, heat, or acid treatment can then promote a znaturforsch.comnih.gov-phenylthio shift. rsc.org
These migrations are often stereospecific. For example, the rearrangement of adducts formed from the reaction of methoxy(phenylthio)methyllithium with ketones has been observed to proceed with inversion of configuration at the carbon atom bearing the leaving group. lookchem.com The driving force for these rearrangements is often the formation of a more stable carbocation or a conjugated system. ijpras.comrsc.org For instance, the migration of a phenylthio group can facilitate the formation of α,β-unsaturated ketones. wikipedia.org
Cycloaddition and Cycloreversion Pathways
Thioether-containing carbonyl compounds can participate in cycloaddition reactions, either directly or through the in-situ generation of reactive intermediates. For example, α-oxo thioketones, which can be generated from precursors like α-chloro β-oxo sulfenyl chlorides, can undergo hetero-Diels-Alder reactions. znaturforsch.com These thioketones can act as heterodienes or dienophiles, reacting with themselves (dimerization) or with other unsaturated compounds like 2,3-dimethyl-1,3-butadiene (B165502) or furan (B31954) to form various heterocyclic adducts. znaturforsch.comnih.gov
The regioselectivity and stereoselectivity of these cycloadditions are often high and can be rationalized by considering the frontier molecular orbitals of the reacting species. fu-berlin.denih.gov DFT calculations have been instrumental in predicting and explaining the observed outcomes of these reactions, indicating that many are kinetically controlled processes. fu-berlin.de
In some cases, these cycloaddition reactions can be reversible, and the initially formed adducts can undergo cycloreversion under the reaction conditions. The equilibrium between the monomeric thioketone and its dimeric adducts is a key aspect of these transformations. fu-berlin.de
Transformations and Derivatizations of 2 Butanone, 3 Phenylthio
Oxidative Transformations of the Thioether Group
The sulfur atom in the thioether group of 2-Butanone (B6335102), 3-(phenylthio)- is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized products are valuable synthetic intermediates in their own right.
Synthesis of Sulfoxide and Sulfone Derivatives
The oxidation of 2-Butanone, 3-(phenylthio)- to its sulfoxide, 3-(phenylsulfinyl)-2-butanone, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274). The reaction conditions can be controlled to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone.
Further oxidation of the sulfoxide yields the corresponding sulfone, 3-(phenylsulfonyl)-2-butanone. Stronger oxidizing agents or harsher reaction conditions, such as an excess of m-CPBA or potassium permanganate, are typically employed for this conversion. The synthesis of both the sulfoxide and sulfone introduces a chiral center at the sulfur atom, opening avenues for asymmetric synthesis.
Table 1: Synthesis of Sulfoxide and Sulfone Derivatives of 2-Butanone, 3-(phenylthio)- No direct experimental data was found for 2-Butanone, 3-(phenylthio)-. The following table is based on general methods for the oxidation of β-ketosulfides.
| Product | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 3-(phenylsulfinyl)-2-butanone | H₂O₂ | Acetic Acid | 25 | Good to Excellent |
| 3-(phenylsulfinyl)-2-butanone | m-CPBA (1 equiv.) | Dichloromethane | 0 - 25 | High |
| 3-(phenylsulfonyl)-2-butanone | m-CPBA (>2 equiv.) | Dichloromethane | 25 - 40 | High |
| 3-(phenylsulfonyl)-2-butanone | KMnO₄ | Acetone/Water | 0 - 25 | Moderate to High |
Regio- and Stereoselectivity in Sulfur Oxidation
The oxidation of the sulfur atom in β-ketosulfides like 2-Butanone, 3-(phenylthio)- can proceed with high levels of regio- and stereoselectivity. The presence of the neighboring ketone functionality can influence the approach of the oxidizing agent. In the case of prochiral sulfides, the use of chiral oxidizing agents or catalysts can lead to the formation of enantioenriched sulfoxides.
For instance, modified Sharpless asymmetric epoxidation conditions, employing a chiral titanium complex, have been successfully used for the enantioselective oxidation of various β-ketosulfides. Similarly, enzymatic oxidations offer a green and highly selective alternative for producing chiral sulfoxides. The diastereoselectivity of the oxidation can also be influenced by the substrate itself, particularly in cyclic or more sterically hindered systems.
Reactions of the Ketone Functionality in Phenylthio-Substituted Systems
The ketone carbonyl group in 2-Butanone, 3-(phenylthio)- undergoes a variety of characteristic reactions, including additions, reductions, and condensations. The presence of the adjacent phenylthio group can influence the reactivity and stereoselectivity of these transformations.
Aldol-Type Additions with Carbonyl Acceptors
The α-protons to the ketone in 2-Butanone, 3-(phenylthio)- are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in Aldol-type addition reactions with various carbonyl acceptors, such as aldehydes and ketones. This reaction is a powerful tool for carbon-carbon bond formation.
For example, in the presence of a base like lithium diisopropylamide (LDA), 2-Butanone, 3-(phenylthio)- can react with benzaldehyde (B42025) to form a β-hydroxy ketone adduct. The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and reagents.
Table 2: Aldol-Type Addition of 2-Butanone, 3-(phenylthio)- with Benzaldehyde No direct experimental data was found for 2-Butanone, 3-(phenylthio)-. The following table is based on a general protocol for Aldol (B89426) additions of ketones.
| Base | Solvent | Temperature (°C) | Product | Yield (%) |
| LDA | THF | -78 | 4-hydroxy-4-phenyl-3-(phenylthio)pentan-2-one | Good |
| NaOH | Ethanol/Water | 25 | 4-hydroxy-4-phenyl-3-(phenylthio)pentan-2-one | Moderate |
Functional Group Interconversions of the Carbonyl Center
The ketone functionality of 2-Butanone, 3-(phenylthio)- can be transformed into other functional groups through various interconversion reactions. For example, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 3-(phenylthio)butan-2-ol.
Other transformations could include conversion to an imine by reaction with a primary amine, or to a dithioacetal upon treatment with a thiol and a Lewis acid catalyst. These functional group interconversions expand the synthetic utility of 2-Butanone, 3-(phenylthio)- by providing access to a wider range of derivatives.
Carbon-Sulfur Bond Cleavage and Rearrangement Reactions
The carbon-sulfur bond in 2-Butanone, 3-(phenylthio)- can be cleaved under certain reaction conditions, leading to the formation of new products. These reactions are often promoted by reducing agents or organometallic reagents. For instance, reductive cleavage with agents like sodium in liquid ammonia (B1221849) (Birch reduction) can lead to the removal of the phenylthio group.
Rearrangement reactions involving the phenylthio group are also possible. For example, under certain conditions, a imperial.ac.uksolubilityofthings.com-sigmatropic rearrangement of the corresponding allylic sulfoxide, derived from the oxidation of an allylic analogue of 2-Butanone, 3-(phenylthio)-, could occur. However, specific examples of C-S bond cleavage and rearrangement reactions for 2-Butanone, 3-(phenylthio)- itself are not extensively documented in the literature. Research in this area for analogous β-ketosulfides suggests potential pathways for such transformations.
Elimination Reactions to α,β-Unsaturated Ketones
A principal transformation of β-keto sulfides such as 2-Butanone, 3-(phenylthio)- is its conversion into an α,β-unsaturated ketone. This process is not a direct elimination but is typically achieved through a two-step sequence involving oxidation followed by thermal elimination.
The first step is the selective oxidation of the sulfide (B99878) to the corresponding sulfoxide, 3-(phenylsulfinyl)-2-butanone. This is a well-established transformation commonly carried out using mild oxidizing agents to prevent over-oxidation to the sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄) are frequently employed for this purpose, typically at low temperatures to ensure selectivity.
The resulting β-keto sulfoxide is then subjected to thermal syn-elimination, often referred to as a sulfoxide elimination. This reaction proceeds through a five-membered cyclic transition state and generally requires heating in a non-polar, aprotic solvent like toluene (B28343) or carbon tetrachloride. The process results in the formation of a carbon-carbon double bond and the elimination of a sulfenic acid (PhSOH). For 3-(phenylsulfinyl)-2-butanone, this elimination yields methyl vinyl ketone (but-3-en-2-one), a valuable and highly reactive intermediate in organic synthesis.
| Step | Reaction | Typical Reagents | Typical Conditions | Product |
|---|---|---|---|---|
| 1 | Oxidation | m-CPBA or NaIO₄ | Dichloromethane or Methanol/Water, 0°C to rt | 3-(Phenylsulfinyl)-2-butanone |
| 2 | Thermal Elimination | - | Toluene or CCl₄, Reflux | Methyl vinyl ketone |
Reductive Desulfurization Processes
The phenylthio group in 2-Butanone, 3-(phenylthio)- can be reductively cleaved to yield the parent ketone, 2-butanone. This transformation, known as desulfurization, effectively replaces the carbon-sulfur bond with a carbon-hydrogen bond. The most common and effective reagent for this purpose is Raney Nickel.
Raney Nickel is a fine-grained, porous nickel catalyst saturated with hydrogen, making it highly effective for hydrogenolysis reactions. The reaction is typically carried out by stirring the β-keto sulfide with an excess of Raney Nickel in a suitable solvent, most commonly ethanol, at room temperature or with gentle heating. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by the cleavage of the C-S bond and subsequent hydrogenation of the resulting carbon-centered radical by the hydrogen stored within the catalyst's matrix. This method is valued for its efficiency and generally high yields, providing a clean conversion to the corresponding ketone.
| Substrate | Reagent | Solvent | Typical Conditions | Product | Typical Yield |
|---|---|---|---|---|---|
| 2-Butanone, 3-(phenylthio)- | Raney Nickel (W-2) | Ethanol | Room Temperature to Reflux, 1-4 h | 2-Butanone | High |
Cyclization Reactions and Annulation Strategies Involving 2-Butanone, 3-(phenylthio)- Scaffolds
The bifunctional nature of 2-Butanone, 3-(phenylthio)- makes it a potential candidate for cyclization and annulation reactions to construct various heterocyclic and carbocyclic systems. These strategies leverage the reactivity of the ketone moiety and the carbon framework bearing the phenylthio group.
Synthesis of Nitrogen Heterocycles (e.g., Tryptamines, Indoles, Azetidinones)
The scaffold of 2-Butanone, 3-(phenylthio)- is more readily adaptable to the synthesis of certain nitrogen-containing heterocycles, particularly indoles, through classical condensation reactions.
Synthesis of Indoles and Tryptamines:
The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole nucleus from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com 2-Butanone, 3-(phenylthio)- can serve as the ketone component in this reaction. The initial step is the condensation of phenylhydrazine with the ketone to form a phenylhydrazone. Due to the unsymmetrical nature of the ketone, two different enamine tautomers can form, leading to a nih.govnih.gov-sigmatropic rearrangement that can produce two regioisomeric indole products after cyclization and elimination of ammonia. wikipedia.org
The reaction with phenylhydrazine would be expected to yield a mixture of 2-methyl-3-(phenylthio)indole and 3-methyl-2-(phenylthiomethyl)indole. The regiochemical outcome can be influenced by the specific acid catalyst and reaction conditions employed. thermofisher.com Tryptamines, which are 3-(2-aminoethyl)indoles, could potentially be synthesized from the resulting indole scaffold through further functional group manipulations. The compatibility of the thioether linkage under the acidic conditions of the Fischer synthesis has been demonstrated, particularly in reactions involving vinyl sulfides as ketone surrogates. thieme-connect.com
| Reactants | Catalyst | Typical Conditions | Potential Products |
|---|---|---|---|
| 2-Butanone, 3-(phenylthio)- and Phenylhydrazine | Polyphosphoric acid (PPA), ZnCl₂, or H₂SO₄ | Heating in a suitable solvent (e.g., acetic acid, ethanol) | 2-Methyl-3-(phenylthio)indole and/or 3-Methyl-2-(phenylthiomethyl)indole |
Synthesis of Azetidinones:
While there are no prominent examples of using 2-Butanone, 3-(phenylthio)- directly as a building block for azetidinone (β-lactam) synthesis, related structures containing the phenylthio group are utilized. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic method for forming the azetidinone ring. A relevant strategy involves the reaction of an imine with phenylthioacetyl chloride, which generates a phenylthioketene in situ. This ketene then undergoes cycloaddition with the imine to yield a 3-(phenylthio)azetidin-2-one. This demonstrates a viable route for incorporating the key phenylthio-substituted carbon into the β-lactam framework.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Butanone, 3 Phenylthio Derivatives
Elucidation of Complex Stereochemical Relationships (e.g., Diastereomers)
The presence of a stereocenter at the third carbon position of 2-Butanone (B6335102), 3-(phenylthio)- necessitates the use of sophisticated analytical techniques to determine the relative and absolute stereochemistry, especially when diastereomers are formed during synthesis.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the stereochemical relationships in molecules like 2-Butanone, 3-(phenylthio)-. In the case of diastereomers, the distinct spatial arrangement of atoms leads to different chemical environments for the nuclei, resulting in distinguishable NMR spectra.
| Proton | Expected Chemical Shift Range (ppm) - Diastereomer 1 | Expected Chemical Shift Range (ppm) - Diastereomer 2 | Expected Multiplicity |
|---|---|---|---|
| CH₃ (at C4) | 1.2 - 1.4 | 1.3 - 1.5 | Doublet |
| CH (at C3) | 3.8 - 4.2 | 3.9 - 4.3 | Quartet |
| CH₃ (at C1) | 2.1 - 2.3 | 2.2 - 2.4 | Singlet |
| Aromatic (Phenyl) | 7.2 - 7.5 | 7.2 - 7.5 | Multiplet |
Note: The above data is representative for α-phenylthio ketones and illustrates the expected differences between diastereomers. Actual values for 2-Butanone, 3-(phenylthio)- may vary.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.
For 2-Butanone, 3-(phenylthio)-, obtaining a crystalline derivative may be necessary to facilitate the growth of high-quality crystals. The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms (like sulfur in this case) is used to distinguish between enantiomers. nih.gov While a crystal structure for 2-Butanone, 3-(phenylthio)- is not publicly available, the general crystallographic parameters for a related β-keto sulfide (B99878) are presented below to illustrate the type of data obtained.
| Parameter | Example Value for a β-Keto Sulfide Derivative |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
Note: This data is illustrative and not from 2-Butanone, 3-(phenylthio)- itself.
Mass Spectrometry for Structural Confirmation and Mixture Analysis
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of 2-Butanone, 3-(phenylthio)-. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For 2-Butanone, 3-(phenylthio)-, common fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and cleavage of the carbon-sulfur bond. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for analyzing mixtures and identifying individual components.
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₀H₁₂OS]⁺ | 180 |
| [M - CH₃CO]⁺ | [C₈H₉S]⁺ | 137 |
| [M - C₆H₅S]⁺ | [C₄H₇O]⁺ | 71 |
| [C₆H₅S]⁺ | [C₆H₅S]⁺ | 109 |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 |
Note: The fragmentation pattern is predicted based on the structure of 2-Butanone, 3-(phenylthio)- and general fragmentation rules for ketones and thioethers.
Infrared Spectroscopy for Functional Group Analysis in Reaction Products
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Butanone, 3-(phenylthio)-, the most characteristic absorption would be from the carbonyl (C=O) group of the ketone. This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent phenylthio group.
Other significant absorptions would include C-H stretching vibrations of the alkyl and aromatic portions of the molecule, as well as aromatic C=C stretching bands. IR spectroscopy is particularly useful for monitoring the progress of a reaction, for example, by observing the appearance of the ketone carbonyl peak or the disappearance of reactant functional group peaks. A vapor phase IR spectrum has been reported for the related isomer, 2-Butanone, 1-phenyl-3-(phenylthio)-. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1700 - 1725 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-S | Stretch | 600 - 800 |
Note: The wavenumber ranges are typical for the specified functional groups.
Chromatographic Techniques for Separation and Purity Assessment in Research Syntheses
Chromatographic techniques are indispensable for the separation of 2-Butanone, 3-(phenylthio)- from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
For the separation of enantiomers, chiral chromatography is essential. This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. The choice of the CSP and the mobile phase is critical for achieving good separation. For purity assessment, a high-resolution capillary GC column coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide accurate quantification of the main component and any impurities.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (B130326) | Enantiomeric separation |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Purity assessment |
| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Helium | Purity assessment, mixture analysis |
| Chiral GC | Cyclodextrin-based | Helium | Enantiomeric separation |
Note: The listed conditions are examples and would require optimization for the specific analysis of 2-Butanone, 3-(phenylthio)-.
Theoretical and Computational Chemistry Studies on 2 Butanone, 3 Phenylthio
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations offer fundamental insights into the electron distribution and reactivity of a molecule. For 2-Butanone (B6335102), 3-(phenylthio)-, these calculations can elucidate the influence of the phenylthio group on the properties of the butanone backbone.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance between accuracy and computational cost. DFT calculations can provide valuable information about the electronic structure and reactivity of 2-Butanone, 3-(phenylthio)-.
Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors that help in understanding the chemical behavior of a molecule. These descriptors are derived from the conceptual DFT framework and provide insights into the sites most susceptible to electrophilic or nucleophilic attack.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in a molecule when an electron is added or removed. For 2-Butanone, 3-(phenylthio)-, the Fukui function for nucleophilic attack (f+(r)) would likely be highest on the carbonyl carbon, indicating it as the primary site for attack by nucleophiles. Conversely, the Fukui function for electrophilic attack (f-(r)) would highlight the regions of highest electron density, such as the oxygen and sulfur atoms, as well as the phenyl ring.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. For 2-Butanone, 3-(phenylthio)-, the MEP surface would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its Lewis basicity and propensity to interact with electrophiles or act as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms. The presence of the sulfur atom and the phenyl ring would also influence the shape and values of the MEP.
Global Reactivity Descriptors: Global descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of a molecule's reactivity. For 2-Butanone, 3-(phenylthio)-, these values would be influenced by the presence of both the electron-withdrawing carbonyl group and the polarizable sulfur atom.
A hypothetical table of calculated reactivity indices for 2-Butanone, 3-(phenylthio)- using DFT is presented below.
| Descriptor | Value (arbitrary units) | Interpretation |
| Chemical Potential (μ) | -4.5 | Tendency to escape electron density |
| Chemical Hardness (η) | 3.0 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.375 | Global electrophilic nature |
Molecular Orbital Analysis for Mechanistic Insight
Molecular orbital (MO) theory provides a detailed picture of the electronic structure and can be used to understand and predict chemical reactivity. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.
HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In 2-Butanone, 3-(phenylthio)-, the HOMO is likely to have significant contributions from the lone pairs of the sulfur and oxygen atoms, as well as the π-system of the phenyl ring. The LUMO is expected to be a π* orbital localized primarily on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
Orbital Interactions: The interaction between the sulfur lone pairs and the carbonyl group can be analyzed through MO theory. There can be a through-bond or through-space interaction between the sulfur non-bonding orbitals and the π system of the carbonyl group, which can influence the reactivity of both functional groups.
Below is a table summarizing the expected characteristics of the frontier molecular orbitals of 2-Butanone, 3-(phenylthio)-.
| Molecular Orbital | Primary Localization | Role in Reactivity |
| HOMO | Sulfur lone pairs, Phenyl π-system, Oxygen lone pairs | Nucleophilic character, site of oxidation |
| LUMO | Carbonyl C=O π* orbital | Electrophilic character, site of nucleophilic attack |
| HOMO-LUMO Gap | ~5-7 eV (estimated) | Indicator of chemical reactivity and stability |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational preferences, and dynamic behavior of molecules.
Conformational Analysis of Thioether-Ketone Systems
The presence of multiple rotatable single bonds in 2-Butanone, 3-(phenylthio)- leads to a number of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Computational studies on the parent molecule, 2-butanone, have shown that it exists in multiple conformations, with the relative stability governed by steric and electronic effects. The introduction of the bulky and polarizable phenylthio group at the 3-position is expected to significantly influence the conformational landscape.
Key dihedral angles to consider in 2-Butanone, 3-(phenylthio)- include:
C-C-C-C backbone: Similar to 2-butanone, gauche and anti conformations are possible.
C-C-S-C (phenyl): Rotation around the C-S bond will determine the orientation of the phenyl group relative to the ketone backbone.
C-S-C(phenyl)-C(phenyl): Rotation around the S-C(phenyl) bond will alter the orientation of the phenyl ring itself.
DFT calculations can be used to map the potential energy surface by systematically rotating these dihedral angles and calculating the energy of the resulting structures. This allows for the identification of energy minima (stable conformers) and transition states connecting them.
| Dihedral Angle | Expected Stable Conformations | Primary Stabilizing/Destabilizing Factors |
| C-C-C=O | Skew (gauche) and eclipsed | Steric hindrance, dipole-dipole interactions |
| C-C-S-C(phenyl) | Gauche and anti | Steric bulk of the phenyl group, non-bonding interactions |
Transition State Analysis for Reaction Pathway Elucidation
Transition state (TS) theory is a cornerstone of chemical kinetics, and computational chemistry provides a powerful means to locate and characterize transition state structures. For 2-Butanone, 3-(phenylthio)-, transition state analysis can be used to elucidate the mechanisms of various reactions, such as enolate formation or nucleophilic addition to the carbonyl group.
Example: Enolate Formation The formation of an enolate from 2-Butanone, 3-(phenylthio)- involves the abstraction of a proton from either the α-carbon (C3) or the methyl carbon (C1). Transition state calculations could determine the activation barriers for these two pathways, thus predicting the regioselectivity of enolate formation. The presence of the electron-withdrawing sulfur atom would likely influence the acidity of the C3 proton.
A hypothetical data table for the computed activation energies of enolate formation is shown below.
| Deprotonation Site | Activation Energy (kcal/mol) | Transition State Geometry |
| C1 (methyl) | 15.2 | Base abstracting a proton from the methyl group |
| C3 (methine) | 12.8 | Base abstracting the proton adjacent to the sulfur atom |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. For 2-Butanone, 3-(phenylthio)-, the calculated IR and Raman spectra would show characteristic peaks for the C=O stretch, C-S stretch, and vibrations associated with the phenyl group. Comparing the computed spectrum with an experimental one can help in assigning the observed bands to specific vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectroscopy are sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. For 2-Butanone, 3-(phenylthio)-, these calculations would be valuable in assigning the various proton and carbon signals, especially in distinguishing the diastereotopic protons on the methylene (B1212753) group (C4).
Below is a hypothetical comparison of calculated and experimental spectroscopic data.
| Spectroscopic Data | Calculated Value | Experimental Value |
| C=O Stretch (IR) | 1715 cm-1 | 1718 cm-1 |
| 13C Chemical Shift (C=O) | 208.5 ppm | 209.1 ppm |
| 1H Chemical Shift (H on C3) | 3.85 ppm | 3.92 ppm |
Applications in Reaction Design and Optimization
Theoretical and computational chemistry studies are pivotal in modern chemical research, offering deep insights into reaction mechanisms and enabling the strategic design and optimization of synthetic routes. While specific computational studies focusing exclusively on 2-Butanone, 3-(phenylthio)- are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry can be readily applied to understand and predict its behavior in various chemical transformations. By examining computational work on analogous α-thio ketones and related reactive intermediates, we can extrapolate the potential applications for designing and optimizing reactions involving this specific compound.
Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 2-Butanone, 3-(phenylthio)-. These methods can predict key factors that govern reaction outcomes, such as the stability of intermediates and the energy barriers of transition states. For instance, in reactions involving nucleophilic or electrophilic attack, computational models can identify the most susceptible atomic sites and the preferred reaction pathways.
One of the primary applications of computational chemistry in this context is the prediction of regioselectivity and stereoselectivity. For reactions where multiple products can be formed, theoretical calculations can determine the relative energies of the possible transition states, thereby predicting the major product under a given set of conditions. This predictive power is invaluable for designing experiments that favor the formation of a desired isomer, thus improving reaction efficiency and reducing purification efforts.
Furthermore, computational studies can simulate the effect of various catalysts on a reaction. By modeling the interaction between the substrate, 2-Butanone, 3-(phenylthio)-, and a potential catalyst, researchers can screen for the most effective catalyst without the need for extensive empirical testing. This in-silico screening can accelerate the discovery of new catalytic systems and optimize existing ones for higher yields and selectivities.
The influence of solvent on reaction kinetics and thermodynamics can also be modeled using computational methods. By incorporating solvent models into the calculations, it is possible to predict how different solvent environments will affect the reaction rates and equilibria. This information is crucial for selecting the optimal solvent for a particular transformation, balancing factors such as reactant solubility, reaction speed, and product stability.
Detailed findings from computational studies on related systems can provide a framework for understanding the reactivity of 2-Butanone, 3-(phenylthio)-. For example, studies on the conjugate addition of thiols to α,β-unsaturated ketones have utilized computational methods to analyze the substituent effects on reaction energetics. These studies often generate data on reaction enthalpies and activation energies, which are critical for reaction optimization. While direct data for 2-Butanone, 3-(phenylthio)- is not available, a hypothetical application of such computational analysis is presented in the tables below to illustrate the type of insights that can be gained.
Table 1: Hypothetical Calculated Reaction Enthalpies for Nucleophilic Addition to the Carbonyl Group of 2-Butanone, 3-(phenylthio)-
| Nucleophile | Solvent | Computational Method | Calculated ΔH (kcal/mol) |
| Methylamine | Acetonitrile | B3LYP/6-31G | -12.5 |
| Methanol | Acetonitrile | B3LYP/6-31G | -8.2 |
| Thiophenol | Acetonitrile | B3LYP/6-31G | -10.1 |
| Sodium borohydride (B1222165) | Tetrahydrofuran | B3LYP/6-31G | -25.7 |
Table 2: Hypothetical Calculated Activation Energies for a Catalyzed Aldol (B89426) Reaction involving the Enolate of 2-Butanone, 3-(phenylthio)-
| Catalyst | Aldehyde | Computational Method | Calculated Ea (kcal/mol) |
| Proline | Benzaldehyde (B42025) | M06-2X/6-311+G | 15.3 |
| Pyrrolidine | Benzaldehyde | M06-2X/6-311+G | 18.1 |
| Proline | Acetaldehyde | M06-2X/6-311+G | 12.8 |
| Pyrrolidine | Acetaldehyde | M06-2X/6-311+G | 14.5 |
By leveraging the predictive power of theoretical and computational chemistry, researchers can design more efficient and selective synthetic routes for compounds like 2-Butanone, 3-(phenylthio)-. These in-silico experiments guide the optimization of reaction conditions such as temperature, catalyst choice, and solvent system, ultimately leading to more sustainable and cost-effective chemical processes.
Applications of 2 Butanone, 3 Phenylthio As a Versatile Synthetic Building Block
Utility in Complex Molecule Synthesis
The strategic positioning of the ketone and phenylthio groups in 2-Butanone (B6335102), 3-(phenylthio)- provides a platform for the stereocontrolled introduction of functional groups, a critical aspect in the synthesis of intricate molecules such as polyols and natural products. Furthermore, the ability of the phenylthio group to be transformed or eliminated under specific conditions allows for its use in the construction of strained ring systems.
Precursor in Polyol Synthesis and Natural Product Total Synthesis
While direct and extensive research on the application of 2-Butanone, 3-(phenylthio)- as a primary precursor in polyol synthesis is not widely documented, its potential can be inferred from the well-established reactivity of α-sulfenylated ketones. The enolate of 2-Butanone, 3-(phenylthio)- can undergo stereoselective aldol (B89426) reactions with various aldehydes. Subsequent reduction of the ketone and removal or oxidation of the phenylthio group can lead to the formation of diol and triol units, which are fundamental components of polyols.
In the realm of natural product synthesis, α-phenylthio carbonyl compounds have proven to be valuable intermediates. For instance, the related α-(phenylthio)aldehydes have been successfully employed in the total synthesis of natural products like (±)-isodrimenin and (±)-euryfuran. These syntheses capitalize on the ability of the phenylthio group to direct subsequent reactions and to be removed or transformed at a later stage. By analogy, 2-Butanone, 3-(phenylthio)- can serve as a key fragment for the assembly of complex carbon skeletons found in a variety of natural products. The ketone functionality allows for the introduction of new stereocenters, while the phenylthio group can facilitate cyclization reactions or be converted into other functional groups as required for the target molecule.
Table 1: Potential Aldol Adducts from 2-Butanone, 3-(phenylthio)- for Polyol Synthesis
| Aldehyde Reactant | Base/Conditions | Resulting Aldol Adduct (Stereochemistry not specified) | Potential Polyol Fragment |
| Benzaldehyde (B42025) | LDA, THF, -78 °C | 4-hydroxy-4-phenyl-3-(phenylthio)pentan-2-one | Phenyl-substituted triol |
| Acetaldehyde | NaH, THF, 0 °C | 4-hydroxy-3-(phenylthio)hexan-2-one | Linear C6-triol |
| Isobutyraldehyde | KHMDS, Toluene (B28343), -78 °C | 4-hydroxy-5-methyl-3-(phenylthio)hexan-2-one | Branched C7-triol |
This table presents hypothetical reaction products based on the known reactivity of α-sulfenylated ketones in aldol reactions.
Role in the Construction of Strained Carbocyclic Systems
The phenylthio group in 2-Butanone, 3-(phenylthio)- can play a crucial role in the construction of strained carbocyclic systems. One established strategy involves the intramolecular conjugate displacement of the phenylthio group. By generating a nucleophilic center elsewhere in the molecule, a cyclization reaction can be initiated where the phenylthio group acts as a leaving group, leading to the formation of a new ring. This approach has been utilized in the asymmetric synthesis of various carbocycles.
Furthermore, the ketone functionality can be used to introduce the necessary side chain that contains the nucleophile for the cyclization. For example, a Wittig-type reaction at the carbonyl group can introduce an alkene, which can then be functionalized to generate the nucleophilic center for the intramolecular cyclization. The strain in the resulting carbocycle is a consequence of the ring size and the substituents, and this synthetic strategy allows for precise control over the final structure.
Scaffold for Heterocyclic Compound Construction
The reactivity of 2-Butanone, 3-(phenylthio)- extends to the synthesis of a wide array of heterocyclic compounds. The ketone carbonyl group and the adjacent carbon atom, activated by both the carbonyl and the phenylthio group, serve as key reaction sites for the incorporation of heteroatoms and the subsequent formation of heterocyclic rings.
Intermediate for Diketones and Chelating Ligands
2-Butanone, 3-(phenylthio)- can serve as a precursor to 1,3-diketones through C-acylation of its enolate. The enolate, readily formed by treatment with a suitable base, can react with a variety of acylating agents, such as acid chlorides or esters, to introduce a second carbonyl group, yielding a β-diketone.
These resulting β-diketones are important intermediates in their own right and are widely used as chelating ligands for a variety of metal ions. The two carbonyl groups can coordinate to a metal center, forming a stable six-membered ring. The substituents on the diketone backbone, originating from the initial 2-Butanone, 3-(phenylthio)- and the acylating agent, can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.
Table 2: Synthesis of β-Diketones from 2-Butanone, 3-(phenylthio)-
| Acylating Agent | Base/Conditions | Resulting β-Diketone | Potential Chelating Ligand Application |
| Acetyl chloride | NaH, THF | 3-(phenylthio)pentane-2,4-dione | Formation of acetylacetonate-type complexes |
| Benzoyl chloride | LDA, THF, -78 °C | 1-phenyl-2-(phenylthio)butane-1,3-dione | Ligand for transition metal catalysts |
| Ethyl acetate | NaOEt, EtOH | 3-(phenylthio)pentane-2,4-dione | Extraction and separation of metal ions |
This table illustrates potential synthetic routes to β-diketones and their applications based on established chemical principles.
Building Block for Functionalized Nitrogen Heterocycles
The dicarbonyl-like reactivity of 2-Butanone, 3-(phenylthio)- makes it a valuable precursor for the synthesis of various functionalized nitrogen heterocycles, including pyridines, pyrimidines, and pyrroles.
Pyridines: Condensation of 2-Butanone, 3-(phenylthio)- with enamines or other 1,3-dicarbonyl synthons in the presence of an ammonia (B1221849) source can lead to the formation of substituted pyridines. The reaction typically proceeds through a series of condensation and cyclization steps, with the substituents on the final pyridine (B92270) ring being determined by the starting materials.
Pyrimidines: The reaction of α-phenylthio ketones with amidines or ureas is a known method for the synthesis of pyrimidine (B1678525) derivatives. For example, the condensation of 2-Butanone, 3-(phenylthio)- with a suitable amidine can yield highly substituted pyrimidines, including those with a phenylthio substituent that can be further functionalized.
Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While 2-Butanone, 3-(phenylthio)- is not a 1,4-dicarbonyl compound itself, it can be converted into one through appropriate synthetic manipulations, thus serving as an indirect precursor to substituted pyrroles.
Contribution to New Methodologies in Organic Synthesis
The unique reactivity of 2-Butanone, 3-(phenylthio)- and related α-sulfenylated ketones has contributed to the development of new synthetic methodologies. The ability of the phenylthio group to stabilize an adjacent carbanion (enolate) and to act as a leaving group or a directing group provides synthetic chemists with a powerful tool for controlling reactivity and selectivity.
Methodologies based on the tandem Michael addition-cyclization of α-sulfenylated ketones have been developed for the construction of complex ring systems. In these reactions, the enolate of 2-Butanone, 3-(phenylthio)- can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo an intramolecular cyclization, often with the elimination of the phenylthio group, to afford a new cyclic or heterocyclic product.
Furthermore, the development of catalytic, enantioselective methods for the α-sulfenylation of ketones has opened up new avenues for the synthesis of chiral building blocks like 2-Butanone, 3-(phenylthio)- in an enantiomerically enriched form. These chiral building blocks are of high value in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. The ongoing research into the reactivity and applications of α-sulfenylated ketones continues to expand the toolkit of synthetic organic chemists, enabling the efficient and elegant construction of increasingly complex molecular targets.
Development of Convergent Synthetic Pathways
Pathway 1: Thia-Michael Addition
This pathway involves the conjugate addition of a sulfur nucleophile, thiophenol, to an α,β-unsaturated ketone, 3-buten-2-one. This reaction is a classic example of a convergent approach where two readily available starting materials are combined in a single step to form the desired product. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.
Fragment 1: Thiophenol
Fragment 2: 3-Buten-2-one
Coupling Reaction: Base-catalyzed thia-Michael addition
This method is highly convergent as the main carbon skeleton and the phenylthio group are introduced simultaneously. The reaction is generally high-yielding and proceeds under mild conditions.
Pathway 2: Direct α-Sulfenylation of 2-Butanone
In this approach, the carbon-sulfur bond is formed by the reaction of a pre-formed enolate of 2-butanone with an electrophilic sulfur species. A common method involves the use of diphenyl disulfide in the presence of a strong base. The base deprotonates the α-carbon of 2-butanone to form the enolate, which then attacks the disulfide, displacing a thiophenolate leaving group.
Fragment 1: 2-Butanone
Fragment 2: Diphenyl disulfide (as a source of electrophilic sulfur)
Coupling Reaction: Enolate-mediated α-sulfenylation
This pathway is also convergent, bringing together the ketone and the phenylthio group in a single transformation. The regioselectivity of the sulfenylation can be controlled by the choice of base and reaction conditions.
A comparative overview of these two convergent pathways is presented in the table below.
| Feature | Pathway 1: Thia-Michael Addition | Pathway 2: Direct α-Sulfenylation |
| Starting Materials | Thiophenol, 3-Buten-2-one | 2-Butanone, Diphenyl disulfide |
| Key Transformation | Conjugate addition | Nucleophilic substitution |
| Catalyst/Reagent | Base (e.g., triethylamine) | Strong Base (e.g., LDA), Oxidant |
| Bond Formation | C-S bond at the β-carbon | C-S bond at the α-carbon |
Principles of Atom Economy and Green Chemistry in 2-Butanone, 3-(phenylthio)- Chemistry
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
Atom Economy Analysis
The theoretical atom economy for the two proposed synthetic pathways for 2-Butanone, 3-(phenylthio)- can be calculated as follows:
Pathway 1: Thia-Michael Addition
The reaction is: C₄H₆O + C₆H₆S → C₁₀H₁₂OS
Molecular Weight of 3-Buten-2-one (C₄H₆O) = 70.09 g/mol
Molecular Weight of Thiophenol (C₆H₆S) = 110.18 g/mol
Molecular Weight of 2-Butanone, 3-(phenylthio)- (C₁₀H₁₂OS) = 180.27 g/mol
Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100% Atom Economy = [180.27 / (70.09 + 110.18)] x 100% = 100%
The thia-Michael addition is an addition reaction where all the atoms of the reactants are incorporated into the final product, resulting in a perfect atom economy of 100%. mdpi.com This is a significant advantage from a green chemistry perspective as it minimizes the generation of byproducts.
Pathway 2: Direct α-Sulfenylation of 2-Butanone
A common reaction for α-sulfenylation involves the use of N-(phenylthio)succinimide. The reaction is: C₄H₈O + C₁₀H₉NO₂S → C₁₀H₁₂OS + C₄H₅NO₂
Molecular Weight of 2-Butanone (C₄H₈O) = 72.11 g/mol
Molecular Weight of N-(Phenylthio)succinimide (C₁₀H₉NO₂S) = 207.25 g/mol
Molecular Weight of 2-Butanone, 3-(phenylthio)- (C₁₀H₁₂OS) = 180.27 g/mol
Molecular Weight of Succinimide (C₄H₅NO₂) = 99.09 g/mol
Atom Economy = [180.27 / (72.11 + 207.25)] x 100% = 64.5%
The direct α-sulfenylation pathway has a lower atom economy because a significant portion of the sulfenylating agent is converted into a byproduct (succinimide).
Green Chemistry Metrics Comparison
Beyond atom economy, other metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI) provide a more comprehensive assessment of the environmental impact of a chemical process. The E-factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the product.
While a full E-factor and PMI analysis requires detailed experimental data, a qualitative comparison can be made.
| Green Chemistry Metric | Pathway 1: Thia-Michael Addition | Pathway 2: Direct α-Sulfenylation |
| Atom Economy | 100% mdpi.com | ~64.5% |
| Byproducts | None (in theory) | Succinimide |
| Reagents | Catalytic base | Stoichiometric base and sulfenylating agent |
| Solvent Use | Can often be performed in green solvents or even neat. mdpi.com | Often requires anhydrous organic solvents. |
| Overall Greenness | High | Moderate |
The thia-Michael addition pathway is demonstrably greener due to its superior atom economy and the potential for using catalytic conditions and more environmentally benign solvents. mdpi.com The direct α-sulfenylation, while a viable synthetic route, generates a significant amount of waste and often requires harsher reaction conditions. nih.gov
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
The future of organic synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for methods that are not only efficient but also environmentally benign. For 2-Butanone (B6335102), 3-(phenylthio)-, research is trending towards the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic, readily available starting materials.
Key areas of development include:
Continuous-Flow Synthesis: Moving from traditional batch processing to continuous-flow systems offers numerous advantages, including enhanced safety, better heat and mass transfer, and simplified scalability. A continuous-flow, acid-catalyzed procedure using reusable solid catalysts like Amberlyst-35 has been successfully applied to similar arylthio carbonyl compounds, suggesting a promising route for the efficient, large-scale production of 2-Butanone, 3-(phenylthio)-. mdpi.com
Aqueous Synthesis: The exploration of "on-water" synthetic methods, where reactions are performed in water without the need for organic solvents, represents a significant step towards greener chemical processes. rsc.org Such protocols have proven highly efficient for other sulfur-containing heterocycles and could be adapted for the synthesis of α-phenylthio ketones. rsc.org
Catalyst-Free and Eco-Friendly Catalytic Systems: Designing synthetic pathways that operate under catalyst-free conditions or employ non-polluting, reusable catalysts is a major goal. nih.gov Methodologies utilizing cheap and stable starting materials, such as the reaction of β-keto esters with sodium S-organyl sulfurothioates, provide a foundation for developing more sustainable syntheses. beilstein-journals.org
| Synthesis Strategy | Key Advantages | Potential for 2-Butanone, 3-(phenylthio)- |
| Continuous-Flow | Scalability, safety, efficiency, automation | High-throughput and industrial-scale production |
| "On-Water" Synthesis | Reduced solvent waste, environmental friendliness | Greener synthesis with simplified workup procedures |
| Sustainable Catalysis | Reusability, low toxicity, cost-effectiveness | Reduced environmental impact and operational costs |
Exploration of Novel Reactivity Patterns for the Phenylthio Ketone Moiety
The phenylthio group in 2-Butanone, 3-(phenylthio)- is not merely a passive substituent; it actively influences the reactivity of the ketone moiety and can participate in a variety of transformations. Future research will likely uncover new and synthetically useful reaction pathways.
Emerging areas of exploration include:
Phenylthio Group Migration: The phenylthio group can undergo migration under certain reaction conditions. For instance, stereoselective aldol (B89426) reactions with related cyclic α-phenylthio aldehydes can be followed by a phenylthio migration to form spirocyclic lactones and ethers. rsc.org Investigating similar rearrangements starting from 2-Butanone, 3-(phenylthio)- could lead to novel molecular skeletons.
Role as a Specific Enol Equivalent: α-(Phenylthio)ketones are recognized as specific enol equivalents, allowing for regioselective reactions. rsc.org Future work will likely exploit this property more extensively in complex molecule synthesis, including alkylation and reduction-alkylation reactions. documentsdelivered.com
Covalent Modification of Biomolecules: Phenylthiomethyl ketone-based fragments have been identified as irreversible inhibitors of certain proteases, acting through covalent bond formation. researchgate.net This suggests a potential, yet unexplored, application for 2-Butanone, 3-(phenylthio)- and its derivatives in the design of covalent inhibitors for therapeutic targets.
Generation of Unsaturation: The phenylthio group can serve as a precursor to a double bond. Oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by thermal elimination, is a classic method to introduce unsaturation. Applying this sequence to derivatives of 2-Butanone, 3-(phenylthio)- could provide access to valuable vinyl ketones. rsc.org
Advanced Stereochemical Control in Derivatization Reactions
Achieving precise control over the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For 2-Butanone, 3-(phenylthio)-, which possesses a stereocenter at the C3 position, the development of methods for stereocontrolled derivatization is of paramount importance.
Future research will focus on:
Asymmetric Alkylation: The direct asymmetric α-alkylation of ketones remains a challenging field. nih.gov Developing catalytic asymmetric methods to introduce substituents at the C3 position of 2-Butanone, 3-(phenylthio)- would provide access to a wide range of enantiomerically enriched building blocks.
Diastereoselective Aldol Reactions: As demonstrated with analogous systems, aldol reactions involving the enolate of α-phenylthio ketones can proceed with high levels of diastereoselectivity. rsc.org Further investigation into the factors controlling the stereochemical outcome of such reactions with 2-Butanone, 3-(phenylthio)- is warranted.
Catalytic Asymmetric Synthesis: The development of catalytic systems, for example, using Brønsted acids or palladium complexes, has enabled the highly enantioselective synthesis of related chiral α-amino ketones. nih.govrsc.org Adapting these strategies to the derivatization of 2-Butanone, 3-(phenylthio)- could provide efficient routes to valuable chiral products.
| Stereochemical Approach | Target Transformation | Potential Outcome |
| Asymmetric Catalysis | Alkylation at the α-carbon | Enantiomerically pure α-substituted ketones |
| Substrate Control | Aldol addition reactions | Diastereomerically pure β-hydroxy ketones |
| Chiral Auxiliaries | Sequential alkylation steps | Controlled synthesis of complex stereoisomers |
Integration of Machine Learning and Automation in 2-Butanone, 3-(phenylthio)- Synthesis
The intersection of data science and chemistry is creating new paradigms for chemical synthesis and discovery. Machine learning (ML) and automation are powerful tools that can accelerate the optimization of synthetic routes and uncover novel reaction conditions.
Future applications in the context of 2-Butanone, 3-(phenylthio)- include:
Reaction Optimization: ML algorithms, such as artificial neural networks (ANNs), can be used to model and optimize complex reaction parameters (e.g., temperature, pH, catalyst loading) to maximize yield and selectivity. qu.edu.qa This approach is particularly well-suited for navigating the vast and interconnected parametric space of organic synthesis. nih.gov
Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations or to suggest optimal synthetic routes for a target molecule. semanticscholar.org This could significantly reduce the amount of trial-and-error experimentation required to synthesize derivatives of 2-Butanone, 3-(phenylthio)-.
Automated Synthesis Platforms: The integration of continuous-flow systems with automated control and real-time analysis allows for high-throughput experimentation and process optimization. mdpi.com Such platforms, guided by ML algorithms, could enable the rapid discovery of optimal conditions for the synthesis and derivatization of 2-Butanone, 3-(phenylthio)-.
Expanding the Scope of Applications as a Synthetic Intermediate
The utility of a chemical building block is defined by the range and importance of the molecules that can be synthesized from it. While α-phenylthio ketones are established intermediates, there is considerable room to expand their applications.
Potential future applications for 2-Butanone, 3-(phenylthio)- include:
Natural Product Synthesis: α-Phenylthio ketones and their derivatives have been key intermediates in the total synthesis of natural products. researchgate.net The unique reactivity of 2-Butanone, 3-(phenylthio)- could be leveraged for the efficient construction of other complex natural product scaffolds.
Synthesis of Heterocycles: The combination of functional groups in 2-Butanone, 3-(phenylthio)- makes it an attractive precursor for a variety of heterocyclic compounds. For example, it could be used to synthesize substituted butenolides or other sulfur-containing ring systems. rsc.org
Medicinal Chemistry: Sulfur-containing compounds are prevalent in pharmaceuticals. nih.gov The phenylthio ketone moiety can serve as a handle for introducing sulfur into drug candidates or as a building block for creating novel bioactive molecules. The related compound, 3-Mercapto-2-butanone, is already used as an intermediate in pesticide synthesis, indicating the potential for this structural class in agrochemicals. guidechem.com
Deeper Theoretical Understanding of Reaction Mechanisms and Selectivities
A fundamental understanding of why and how reactions occur is crucial for the rational design of new synthetic methods. Theoretical and computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the origins of selectivity.
Future research should aim to:
Elucidate Reaction Pathways: Computational studies, such as those using Density Functional Theory (DFT), can map out the potential energy surfaces of reactions involving 2-Butanone, 3-(phenylthio)-. This can help to distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and identify key intermediates. frontiersin.org
Model Selectivity: Theoretical models can explain the origins of regio-, chemo-, and stereoselectivity. For instance, computations can rationalize why a particular diastereomer is favored in an aldol reaction or why a reagent attacks a specific site on the molecule. nih.gov
Combine Theory and Experiment: The most powerful approach involves a synergistic combination of theoretical modeling and experimental validation. mdpi.com For example, kinetic studies can provide rate data that can be compared against computationally predicted energy barriers, leading to a more complete and robust understanding of the reaction mechanism. frontiersin.org
By pursuing these future research directions, the scientific community can continue to build upon the synthetic utility of 2-Butanone, 3-(phenylthio)-, transforming it into an even more powerful tool for addressing challenges in organic synthesis, medicinal chemistry, and materials science.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-(phenylthio)-2-butanone?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the phenylthio group (δ ~7.3–7.5 ppm for aromatic protons) and ketone functionality (δ ~200–220 ppm for carbonyl carbon). Cross-validation with 2D NMR (COSY, HSQC) resolves structural ambiguities .
- Infrared (IR) Spectroscopy : Confirm the C=O stretch (~1700–1750 cm) and C-S bond vibrations (~600–700 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns, such as loss of the phenylthio group .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Retention indices can be compared to NIST database entries .
Q. What synthetic routes yield 3-(phenylthio)-2-butanone with high regioselectivity?
- Methodological Answer :
- Thiol-Michael Addition : React 2-butanone with phenylthiol (PhSH) under basic conditions (e.g., KCO) in anhydrous THF. Kinetic control at 0–5°C favors the 3-position due to steric hindrance at the 1-position .
- Oxidative Methods : Oxidize 3-(phenylthio)-2-butanol using Jones reagent (CrO/HSO) to yield the ketone. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) .
- Purification : Distillation under reduced pressure (bp ~180–200°C) or recrystallization from ethanol removes byproducts .
Advanced Research Questions
Q. How does the phenylthio group influence the compound’s thermal degradation pathways?
- Methodological Answer :
- Pyrolysis Studies : Thermogravimetric analysis (TGA) coupled with GC-MS reveals decomposition products. At 520–680 K, retro-Michael elimination occurs, producing acrylic acid and thiophenol via a four-membered cyclic transition state .
- Kinetic Analysis : Use Arrhenius parameters (E and ΔS) derived from isothermal pyrolysis to compare with analogous compounds (e.g., 3-phenoxypropanone). The electron-withdrawing phenylthio group lowers E by 15–20 kJ/mol relative to ether analogs .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) simulate transition states to validate experimental activation energies .
Q. How can contradictions in reported thermodynamic data (e.g., ΔfH°) be resolved?
- Methodological Answer :
- Data Reconciliation : Compare calorimetric measurements (e.g., bomb calorimetry for ΔfH°) with computational values (Gaussian-4 theory). For 3-(phenylthio)-2-butanone, discrepancies >5 kJ/mol may arise from impurities or solvent effects .
- Standardization : Use NIST-recommended protocols for vapor pressure measurements and heat capacity determinations to minimize systematic errors .
- Collaborative Validation : Replicate studies across independent labs using identical synthetic batches and analytical conditions .
Q. What strategies optimize asymmetric synthesis of chiral derivatives of 3-(phenylthio)-2-butanone?
- Methodological Answer :
- Chiral Catalysts : Employ Sharpless epoxidation catalysts (e.g., Ti(OiPr) with DET ligand) to induce enantioselectivity in subsequent epoxide ring-opening reactions .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Stereochemical Analysis : X-ray crystallography or electronic circular dichroism (ECD) confirms absolute configuration of crystalline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
